molecular formula C13H24N2O4 B14005228 O1-tert-butyl O2-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate

O1-tert-butyl O2-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate

Cat. No.: B14005228
M. Wt: 272.34 g/mol
InChI Key: SHSKHHYVYXBEKG-VHSXEESVSA-N
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Description

O1-tert-butyl O2-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O2-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, followed by the introduction of the tert-butyl and ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

O1-tert-butyl O2-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which O1-tert-butyl O2-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • O1-tert-butyl O2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
  • O1-tert-butyl O2-ethyl (2R,3S)-3-methylpyrrolidine-1,2-dicarboxylate

Uniqueness

Compared to similar compounds, O1-tert-butyl O2-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate has unique structural features that may confer distinct chemical and biological properties. Its specific substitution pattern and stereochemistry can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,3S)-3-aminopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9(14)7-6-8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m0/s1

InChI Key

SHSKHHYVYXBEKG-VHSXEESVSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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